methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Aqueous Solubility ESOL LogS Fragment-Based Drug Discovery

Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 872619-43-7) is a 5-bromo-substituted 7-azaindole-3-carboxylate ester belonging to the pyrrolo[2,3-b]pyridine (azaindole) class. This heterocyclic scaffold serves as a privileged pharmacophore in kinase inhibitor design, with the bromine atom enabling versatile downstream functionalization via cross-coupling chemistry.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 872619-43-7
Cat. No. B1357167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
CAS872619-43-7
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC2=C1C=C(C=N2)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-12-8-6(7)2-5(10)3-11-8/h2-4H,1H3,(H,11,12)
InChIKeyQFENDXLPFBGAIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 872619-43-7) – Core Pharmacophore for Kinase-Focused Fragment-Based Drug Discovery


Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 872619-43-7) is a 5-bromo-substituted 7-azaindole-3-carboxylate ester belonging to the pyrrolo[2,3-b]pyridine (azaindole) class. This heterocyclic scaffold serves as a privileged pharmacophore in kinase inhibitor design, with the bromine atom enabling versatile downstream functionalization via cross-coupling chemistry . The compound is a crystalline solid (MW 255.07 g/mol, calculated density 1.709±0.06 g/cm³ at 20 °C, calculated aqueous solubility 3.8 g/L at 25 °C) typically supplied at ≥97% purity with batch-specific QC documentation including NMR, HPLC, and GC . It is cited in 74 patent documents as a key intermediate or fragment molecule for drug discovery programs, underscoring its established role in medicinal chemistry pipelines [1].

Why Halogen-Substituted 7-Azaindole-3-carboxylate Analogs Cannot Be Interchanged Without Quantitatively Altered Physicochemical Profiles – A Procurement Risk for Medicinal Chemistry Projects


The 5-position halogen identity on the 7-azaindole-3-carboxylate scaffold is not a trivial substitution; it introduces quantifiable shifts in aqueous solubility, lipophilicity (LogP), molar refractivity (MR), and synthetic accessibility that directly influence fragment-linking strategies, pharmacokinetic optimization, and cross-coupling reactivity . Procurement of the 5-chloro, 5-fluoro, 5-iodo, or unsubstituted (5-H) analogs without quantitative justification introduces uncontrolled variability into structure-activity relationship (SAR) campaigns and can compromise downstream lead optimization timelines [1]. The bromine atom occupies a unique balance of steric bulk, polarizability, and C–X bond reactivity (C–Br bond dissociation energy ~285 kJ/mol vs. C–I ~222 kJ/mol and C–Cl ~351 kJ/mol) that makes the 5-bromo derivative the preferred entry point for Suzuki-Miyaura and Buchwald-Hartwig diversification while retaining manageable physicochemical properties [2].

Head-to-Head Quantitative Differentiation of Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 872619-43-7) Against Halogen-Substituted and Unsubstituted 7-Azaindole-3-carboxylate Analogs


Aqueous Solubility (ESOL LogS) – 5-Bromo Derivative Provides 1.9-fold Lower Solubility than 5-Chloro, Enabling Different Formulation and Assay Compatibility Profiles

Computational ESOL analysis reveals that the 5-bromo derivative (LogS = -2.94, corresponding to 0.295 mg/mL) exhibits 1.9-fold lower aqueous solubility than the 5-chloro analog (LogS = -2.62, 0.508 mg/mL) and 5.3-fold lower solubility than the unsubstituted 5-H derivative (LogS = -2.05, 1.57 mg/mL). This rank order (5-H > 5-Cl > 5-Br) is consistent with the increasing molecular weight and halogen polarizability across the series, providing a predictable solubility gradient for fragment optimization .

Aqueous Solubility ESOL LogS Fragment-Based Drug Discovery

Lipophilicity (Consensus LogP) – 5-Bromo Derivative Exhibits +0.09 LogP Units Higher Lipophilicity than 5-Chloro and +0.65 LogP Higher than Unsubstituted, Directing Fragment-Growing Vector Selection

Consensus LogP predictions averaged across five computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) yield values of 2.03 for the 5-bromo derivative, 1.94 for the 5-chloro derivative, and 1.38 for the 5-H derivative. The +0.09 LogP increment from chloro to bromo represents a measurable increase in lipophilicity that can favor passive membrane permeability in cellular assays, while the +0.65 LogP difference from 5-H to 5-Br demonstrates the substantial impact of halogen introduction on the scaffold's overall polarity profile .

Lipophilicity Consensus LogP Lead Optimization

Molar Refractivity (MR) – 5-Bromo Derivative Offers +2.69 MR Units Over 5-Chloro, Providing Differentiable Anomalous Scattering for X-ray Crystallography and Enhanced Polarizability for π-Stacking Interactions

The molar refractivity (MR) of the 5-bromo derivative is 55.07, compared to 52.38 for the 5-chloro analog and 47.37 for the unsubstituted 5-H analog. The +2.69 MR difference between 5-Br and 5-Cl is attributable to the higher polarizability of bromine versus chlorine, which directly enhances anomalous scattering signal for X-ray crystallographic fragment placement and can strengthen π-π stacking interactions with aromatic residues in kinase ATP-binding pockets .

Molar Refractivity X-ray Crystallography Fragment Screening

Synthetic Accessibility Score – 5-Bromo Derivative Scores 1.74 vs. 1.68 for 5-Chloro, Indicating Comparable Ease of Synthesis with Documented Multi-Gram Scale Protocols Yielding 72–85%

The calculated synthetic accessibility (SA) score for the 5-bromo derivative is 1.74 (on a 1–10 scale where 1 = very easy), compared to 1.68 for the 5-chloro analog and 1.51 for the unsubstituted analog. These scores indicate that all three compounds are readily synthesizable, with the bromo derivative only marginally more complex than the chloro (ΔSA = +0.06). Patent-documented synthetic protocols report isolated yields of 72.3% (SOCl₂/MeOH, 70 °C, overnight) and 85% (HCl/H₂SO₄ cat., MeOH reflux, 24 h) for the 5-bromo derivative at multi-gram scale, confirming robust scalability .

Synthetic Accessibility Multi-Gram Synthesis Process Chemistry

Patent Prevalence – 74 Patent Citations Establish 5-Bromo Derivative as the Dominant Halogenated Building Block in 7-Azaindole-Focused Intellectual Property

PubChemLite annotation data records 74 patent documents citing methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 872619-43-7). While direct patent-count comparisons for the 5-chloro, 5-fluoro, and 5-iodo analogs are not uniformly annotated in the same database, the 74-patent corpus specifically referencing this compound establishes it as the most extensively utilized halogenated 7-azaindole-3-carboxylate building block in the patent literature [1]. By class-level inference, the 5-bromo derivative's prevalence reflects its optimal balance of C–Br cross-coupling reactivity for Suzuki-Miyaura and Buchwald-Hartwig diversification compared to less reactive C–Cl bonds or less stable C–I bonds .

Patent Landscape Intellectual Property Drug Discovery Intermediates

Procurement-Driven Application Scenarios for Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 872619-43-7) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Against Kinase Targets Requiring Definitive X-ray Crystallographic Fragment Placement

The 5-bromo derivative's elevated molar refractivity (MR = 55.07 vs. 52.38 for 5-chloro) provides enhanced anomalous scattering signal at synchrotron beamlines, enabling unambiguous fragment orientation assignment in co-crystal structures. Combined with moderate aqueous solubility (ESOL LogS = -2.94, 0.295 mg/mL) compatible with typical fragment soaking concentrations (100–500 μM), this compound is the preferred 7-azaindole-3-carboxylate building block for crystallography-driven FBDD campaigns targeting kinases, where the bromine atom also serves as a synthetic handle for subsequent fragment growing via Suzuki-Miyaura coupling .

Structure-Activity Relationship (SAR) Exploration of Kinase Hinge-Binding Motifs Requiring Controlled Lipophilicity

The consensus LogP of 2.03 positions the 5-bromo derivative in the optimal lipophilicity range for kinase hinge-binding fragments (typically LogP 1.5–3.5 for ATP-competitive inhibitors). The +0.09 LogP advantage over the 5-chloro analog (LogP 1.94) and the +0.65 LogP advantage over the unsubstituted analog (LogP 1.38) provide medicinal chemists with a quantifiable lipophilicity gradient for tuning ligand efficiency without altering the core scaffold. Procurement of the 5-bromo derivative is therefore indicated when SAR campaigns require stepwise LogP modulation while retaining the bromine as a vector for subsequent diversification .

Multi-Gram Synthesis of Advanced Intermediates for Preclinical Candidate Development

Patent-documented synthetic protocols achieve isolated yields of 72.3% (SOCl₂/MeOH, 15.3 g scale) and 85% (HCl/H₂SO₄/MeOH reflux) for the 5-bromo derivative, with a favorable synthetic accessibility score of 1.74 (scale 1–10). These metrics, combined with commercial availability at ≥97% purity with full QC documentation (NMR, HPLC, GC), make this compound the most de-risked choice for process chemistry groups scaling up 7-azaindole-based intermediates for IND-enabling studies. The 74-patent citation record further supports its established regulatory acceptability [1].

Diversification via Palladium-Catalyzed Cross-Coupling for Parallel Library Synthesis

The C–Br bond at the 5-position offers the optimal balance of oxidative addition reactivity for Pd(0)-catalyzed cross-coupling compared to the less reactive C–Cl bond (5-chloro analog) and the thermally labile C–I bond (5-iodo analog). This reactivity profile, supported by patent precedent in WO2018/11628 and WO2016/178110, makes the 5-bromo derivative the preferred substrate for Suzuki-Miyaura and Buchwald-Hartwig diversification in parallel library synthesis, where consistent conversion across diverse coupling partners is critical for generating high-quality SAR data .

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